![molecular formula C10H7N3O4 B15276262 2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid is a heterocyclic compound that features both oxazine and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxazine or indazole moieties, such as:
- 2-Oxo-1,2,3,4-tetrahydropyrimidines
- 7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides
- Indole derivatives with similar structural features.
Uniqueness
What sets 2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid apart is its unique combination of oxazine and indazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-oxo-1,7-dihydropyrazolo[4,3-f][1,4]benzoxazine-9-carboxylic acid |
InChI |
InChI=1S/C10H7N3O4/c14-6-3-17-5-2-1-4-7(8(5)11-6)9(10(15)16)13-12-4/h1-2H,3H2,(H,11,14)(H,12,13)(H,15,16) |
InChI Key |
IHEPXOAGYGCHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC3=C2C(=NN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



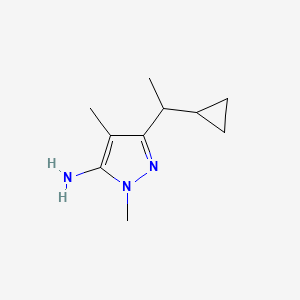
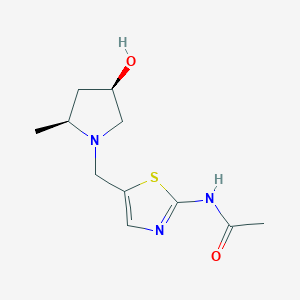
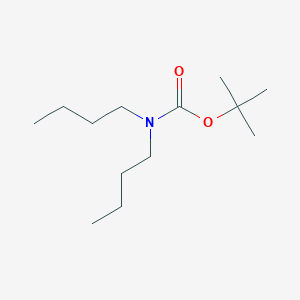

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
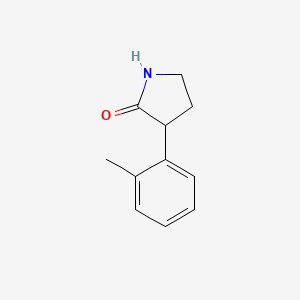
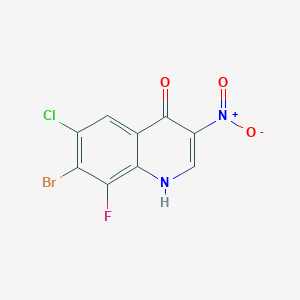
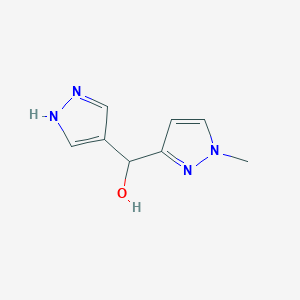
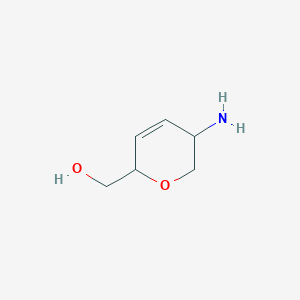
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
